3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid
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Overview
Description
3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid is a complex organic compound characterized by its unique structure, which includes an ethyl group and a nitrobenzoyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid typically involves multiple steps, starting with the preparation of the nitrobenzoyl derivative. One common method is the nitration of benzene to produce 3-nitrobenzoic acid, followed by esterification to form the corresponding ethyl ester
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules. Its nitro group can be reduced to an amino group, which is often found in bioactive compounds.
Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate: Similar in structure but lacks the pentanoic acid moiety.
3-Nitrobenzoic acid: A simpler compound without the ethyl group and pentanoic acid.
3-Ethylbenzoic acid: Lacks the nitro group and pentanoic acid moiety.
Properties
IUPAC Name |
3-ethyl-3-(3-nitrobenzoyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-14(4-2,9-12(16)17)13(18)10-6-5-7-11(8-10)15(19)20/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZGAXZTDQAHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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